N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
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Overview
Description
Sulfonamide derivatives, including compounds with sulfonamide linkages and phenyl groups, are a significant focus in medicinal chemistry and organic synthesis due to their diverse biological activities and applications in drug design. These compounds are synthesized and characterized for various purposes, including antimicrobial and anticancer activities (Patil et al., 2010; Owa et al., 2002).
Synthesis Analysis
The synthesis of sulfonamide derivatives involves various chemical reactions, including the use of sulfonyl chlorides, amines, and other reagents. Techniques such as O-[11C]methylation have been employed for introducing radioactive labels for PET imaging studies (Zheng et al., 2004).
Molecular Structure Analysis
The molecular structures of these compounds are determined through spectroscopic methods (FTIR, NMR, X-ray crystallography) and computational modeling (DFT calculations). These studies reveal the geometries, electronic structures, and intra/intermolecular interactions within the compounds (Crich & Smith, 2000; Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including those involving their sulfonyl and amide functionalities. These reactions can be used to modify the compounds or to study their reactivity and stability under different conditions (Liu & Li, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems and in drug formulation. The inclusion of different functional groups (e.g., methoxy, ethoxy) can significantly affect these properties (de Castro et al., 2013).
properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-15-9-11-16(12-10-15)24(21,22)19(13-17(20)18-2)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIUVSRHNSERQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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